Tucidinostat, also known as chidamide, is a novel histone deacetylase inhibitor (HDAC inhibitor) classified under the benzamide category. It is primarily utilized in oncology for its antineoplastic properties, specifically for treating relapsed or refractory peripheral T-cell lymphoma. Tucidinostat selectively inhibits class I HDACs (HDAC1, HDAC2, and HDAC3) and class IIb HDAC (HDAC10), leading to increased acetylation of histone proteins and modulation of gene expression related to cancer progression. The compound was developed in China and has received regulatory approval in various regions, including Japan and China .
Tucidinostat was first approved by the Chinese Food and Drug Administration in December 2014 for the treatment of peripheral T-cell lymphoma and has since gained orphan drug status in Japan .
The synthesis of tucidinostat involves several key steps:
Tucidinostat's molecular structure can be described as follows:
Tucidinostat undergoes various chemical reactions primarily related to its mechanism of action as an HDAC inhibitor. The inhibition of histone deacetylases leads to:
Tucidinostat acts by selectively inhibiting specific HDAC isoenzymes, particularly those overexpressed in certain cancers. This inhibition results in:
The purity of tucidinostat can reach up to 99.76% when synthesized under optimized conditions using high-performance liquid chromatography techniques .
Tucidinostat has several scientific applications:
CAS No.: 51068-94-1
CAS No.: 26931-87-3
CAS No.: 77466-09-2